(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a pyridine ring, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.
Reaction Conditions: The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-fibrotic and neuroprotective effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and pyridine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of collagen expression in anti-fibrotic applications or protection against oxidative stress in neuroprotective studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the position of the amino group and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
SGVRDZOLEUNEQY-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.